molecular formula C7H16Cl2N2 B1487333 6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 2204053-85-8

6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1487333
CAS No.: 2204053-85-8
M. Wt: 199.12 g/mol
InChI Key: PCIHBZYZYBQSPU-UHFFFAOYSA-N
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Description

6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride (CID 146675323) is a bicyclic amine hydrochloride salt with the molecular formula C₇H₁₄N₂·2HCl. Its structure features a rigid bicyclo[3.2.1]octane scaffold, where a methyl group is attached to the nitrogen at position 6, and two chloride ions stabilize the protonated amines. The SMILES notation (CN1CC2CC1CCN2) and InChIKey (NRMGNCUOELQPGW-UHFFFAOYSA-N) highlight its stereochemical uniqueness . This compound is of interest in medicinal chemistry due to its conformational rigidity, which enhances receptor-binding specificity. The dihydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

6-methyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-6-4-7(9)2-3-8-6;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIHBZYZYBQSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound is characterized by its nitrogen-rich framework, which imparts various biological activities, particularly in the field of neurology and pharmacology.

  • Molecular Formula : C7H16Cl2N2
  • Molecular Weight : 199.12 g/mol
  • CAS Number : [Not provided in search results]

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been shown to act as an antimuscarinic agent, which means it can inhibit the action of acetylcholine at muscarinic receptors. This mechanism is crucial for its potential therapeutic applications in treating conditions related to cholinergic dysfunction.

Comparison with Other Antimuscarinic Agents

Compound NamePotency Compared to AtropineMechanism of Action
This compoundNot specifiedAntimuscarinic
Azaprophen50 times more potentInhibition of acetylcholine-induced contractions
AtropineBaselineAntimuscarinic

Biological Activity and Case Studies

  • Antimuscarinic Activity : Research indicates that derivatives of bicyclic compounds like 6-Methyl-2,6-diazabicyclo[3.2.1]octane exhibit significant antimuscarinic properties. For instance, azaprophen, a related compound, demonstrated a potency 50 times greater than atropine in inhibiting acetylcholine-induced contractions in guinea pig ileum .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmission suggests potential neuroprotective effects. Studies have shown that compounds affecting acetylcholine release can influence cognitive functions and neurodegenerative processes.
  • Pharmacokinetics and Efficacy : Detailed pharmacokinetic studies are essential for understanding the bioavailability and systemic effects of this compound when administered in vivo. Current research focuses on optimizing dosing regimens to maintain effective plasma concentrations for therapeutic efficacy.

Research Findings

Recent investigations into similar bicyclic compounds have yielded insights into their structural modifications that enhance biological activity:

  • Structural Optimization : Modifications to the bicyclic structure can lead to improved potency and selectivity for specific receptors.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in treating conditions like Alzheimer's disease, where cholinergic deficits are prevalent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride with structurally related bicyclic amines and heterocyclic derivatives:

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Application Solubility/Stability Reference(s)
This compound C₇H₁₄N₂·2HCl Methyl at N6; bicyclo[3.2.1] scaffold; dihydrochloride salt Potential CNS or antimicrobial applications (theoretical) High solubility in water due to dihydrochloride
2-Benzyl-2,6-diazabicyclo[3.2.1]octane C₁₃H₁₆N₂ Benzyl at N2; neutral base Building block for drug synthesis Lipophilic; lower aqueous solubility
2-(1,3,4-Oxadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octane C₉H₁₀N₄O₂ Oxadiazole at C2; ketone at C7 Antibacterial agent (patented) Moderate solubility; enhanced H-bonding capacity
6-Chloro-7-methyl-1,4,2-benzodithiazine derivative (Compound 6 in ) C₁₆H₁₄ClN₃O₄S₂ Chloro, methyl, benzodithiazine core Unspecified (likely antimicrobial) Low solubility (mp 318–319°C dec.); sulfonyl groups

Key Observations:

Structural Modifications and Activity :

  • The 2-benzyl derivative (C₁₃H₁₆N₂) lacks ionizable groups, reducing water solubility compared to the dihydrochloride salt. Its benzyl group increases lipophilicity, making it more suitable as a synthetic intermediate .
  • The oxadiazole derivative (C₉H₁₀N₄O₂) demonstrates how heterocyclic additions (e.g., 1,3,4-oxadiazole) can confer antibacterial activity. The ketone at C7 may enhance binding to bacterial targets like penicillin-binding proteins .
  • The benzodithiazine derivative (C₁₆H₁₄ClN₃O₄S₂) highlights divergent structural frameworks; its sulfonyl and aromatic systems likely contribute to thermal stability but limit solubility .

Solubility and Formulation :

  • The dihydrochloride form of the target compound offers superior solubility compared to neutral analogs (e.g., 2-benzyl derivative), critical for bioavailability in drug development .
  • The oxadiazole derivative’s moderate solubility may stem from polar interactions via its oxadiazole ring, though its lack of salt formation could limit aqueous compatibility .

Biological Relevance: While the target compound’s applications remain theoretical, its bicyclic scaffold is shared with 7-oxo derivatives (), which exhibit confirmed antibacterial activity. This suggests that minor substitutions (e.g., methyl vs. oxadiazole) can pivot activity toward specific therapeutic areas .

Research Findings and Implications

  • Salt vs. Neutral Forms : Dihydrochloride salts (e.g., target compound) are preferred for preclinical studies due to enhanced solubility, whereas neutral bases (e.g., 2-benzyl derivative) serve as intermediates in organic synthesis .
  • Antibacterial Potential: The oxadiazole derivative’s patent as an antibacterial agent underscores the importance of electronegative substituents (e.g., oxadiazole, ketone) in disrupting bacterial enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride

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